molecular formula C14H30O2Si B11855608 Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)- CAS No. 832720-97-5

Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-

Cat. No.: B11855608
CAS No.: 832720-97-5
M. Wt: 258.47 g/mol
InChI Key: XRXWZGREOQJBCR-AWEZNQCLSA-N
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Description

Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)- (hereafter referred to as Compound A) is a chiral aldehyde derivative featuring a tris(1-methylethyl)silyl (TIPS) ether group. The compound’s stereochemistry at the C3 position (S-configuration) and the bulky TIPS moiety confer distinct steric and electronic properties, making it valuable in asymmetric synthesis and as a protecting group in organic reactions. Its molecular formula is C₁₄H₃₀O₂Si, with a molecular weight of 274.48 g/mol. The TIPS group enhances stability against hydrolysis compared to smaller silyl groups (e.g., trimethylsilyl) while maintaining compatibility with common reaction conditions .

Properties

CAS No.

832720-97-5

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

IUPAC Name

(3S)-3-methyl-4-tri(propan-2-yl)silyloxybutanal

InChI

InChI=1S/C14H30O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-14(7)8-9-15/h9,11-14H,8,10H2,1-7H3/t14-/m0/s1

InChI Key

XRXWZGREOQJBCR-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CC=O)CO[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal typically involves the protection of a hydroxyl group using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of triisopropylsilyl chloride to the substrate, followed by purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Methyl-4-((triisopropylsilyl)oxy)butanoic acid.

    Reduction: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanol.

    Substitution: 3-Methyl-4-hydroxybutanal.

Scientific Research Applications

(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is used in various scientific research applications, including:

    Chemistry: As a protective group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: In the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protective group can be selectively removed under mild conditions, allowing for the controlled manipulation of the molecule during synthetic processes. The triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with TIPS Groups

Compound B: 2-Azetidinone, 3-(phenylthio)-4-[(S)-phenyl[[tris(1-methylethyl)silyl]oxy]methyl]-, (3R,4R)-

  • Structural Differences: Unlike Compound A’s aldehyde backbone, Compound B is a β-lactam (azetidinone) with a phenylthio group and a TIPS-protected benzylic alcohol.
  • Reactivity : The β-lactam ring in Compound B is highly reactive toward nucleophilic attack, enabling its use in antibiotic synthesis, whereas Compound A’s aldehyde group participates in condensation and Grignard reactions.
  • Steric Effects : Both compounds exhibit steric hindrance from the TIPS group, but Compound B’s rigid β-lactam structure restricts conformational flexibility compared to Compound A’s linear chain .

Compound C: 2-Azetidinone, 3-[(phenylmethyl)thio]-4-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-, (3S,4S)-

  • Functional Groups : Compound C contains a benzylthio substituent and a TIPS-oxyethyl group. The ethyl-TIPS linkage reduces steric bulk near the β-lactam ring compared to Compound B.
  • Stereochemical Impact : The (3S,4S) configuration in Compound C influences its binding affinity in enzyme inhibition studies, whereas Compound A’s (3S) configuration directs enantioselective aldol reactions .

Physical and Chemical Properties

Property Compound A Compound B Compound C
Molecular Weight 274.48 g/mol 531.85 g/mol 503.79 g/mol
Solubility Low in H₂O, high in THF Insoluble in H₂O, soluble in DCM Similar to Compound B
Boiling Point ~220°C (estimated) Decomposes above 150°C Decomposes above 160°C
Key Reactivity Aldehyde oxidation β-Lactam ring opening Thioether alkylation

Notes:

  • Compound A’s aldehyde functionality allows for nucleophilic additions, whereas Compounds B and C are tailored for β-lactam reactivity.
  • The TIPS group in all three compounds improves thermal stability but reduces solubility in polar solvents .

Stability Studies

  • Hydrolytic Stability : Compound A’s TIPS-ether resists hydrolysis at pH 7 for >24 hours, outperforming tert-butyldimethylsilyl (TBS) analogues. In contrast, Compounds B and C undergo β-lactam ring hydrolysis in aqueous media within 1 hour .
  • Thermal Stability : All three compounds decompose at temperatures >150°C, with Compound A showing marginally higher stability due to the absence of strained ring systems .

Biological Activity

Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-, also known as (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal, is an organic compound characterized by its silyl ether protective group. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Chemical Formula : C14H30O2Si
  • Molecular Weight : 258.472 g/mol
  • CAS Number : 832720-97-5

The biological activity of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is largely attributed to its ability to protect hydroxyl groups during chemical reactions. The triisopropylsilyl group provides steric hindrance that can influence the reactivity and selectivity of the compound in synthetic processes. This mechanism allows for the controlled manipulation of the molecule, making it a valuable tool in various applications.

Biological Applications

  • Organic Synthesis : The compound serves as a protective group for hydroxyl functionalities in multi-step organic syntheses.
  • Biological Research : It is used in the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are necessary.
  • Pharmaceutical Intermediates : This compound acts as an intermediate in the synthesis of pharmaceutical compounds, potentially impacting drug development.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal highlighted its utility in organic synthesis. Researchers employed triisopropylsilyl chloride in the presence of bases such as imidazole or pyridine, demonstrating high yields under controlled conditions. The resulting product was characterized using techniques like NMR and IR spectroscopy, confirming its structure and purity.

Case Study 2: Biological Activity Assessment

Another research investigation evaluated the biological activity of silyl ether compounds, including (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal. The study found that compounds with silyl ether groups exhibited significant antimicrobial properties against various bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Organic SynthesisHigh yield in multi-step reactions
Pharmaceutical SynthesisIntermediate for drug development

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